13-hydroxy-10,16-dinaphthalen-2-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Description
The compound 13-hydroxy-10,16-dinaphthalen-2-yl-12,14-dioxa-13λ⁵-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a structurally intricate polycyclic molecule featuring a phosphorus atom in a λ⁵-coordination state, integrated within a pentacyclic framework.
Properties
IUPAC Name |
13-hydroxy-10,16-dinaphthalen-2-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H25O4P/c41-45(42)43-39-35(31-19-17-25-9-1-3-11-27(25)21-31)23-29-13-5-7-15-33(29)37(39)38-34-16-8-6-14-30(34)24-36(40(38)44-45)32-20-18-26-10-2-4-12-28(26)22-32/h1-24H,(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLZSTKPUGDSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6C8=CC9=CC=CC=C9C=C8)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H25O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001114804 | |
| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-di-2-naphthalenyl-, 4-oxide, (11bS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874948-60-4 | |
| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-di-2-naphthalenyl-, 4-oxide, (11bS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874948-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-di-2-naphthalenyl-, 4-oxide, (11bS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-hydroxy-10,16-dinaphthalen-2-yl-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide typically involves multi-step organic reactions The initial steps often include the formation of naphthalene derivatives, followed by cyclization reactions to form the pentacyclic core
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process requires stringent control of reaction parameters such as temperature, pressure, and pH to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
13-hydroxy-10,16-dinaphthalen-2-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can exhibit different physical and chemical properties, making them useful for diverse applications.
Scientific Research Applications
Chemistry
In chemistry, 13-hydroxy-10,16-dinaphthalen-2-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological processes at the molecular level.
Medicine
In medicine, the compound’s stability and reactivity are explored for potential therapeutic applications. It is investigated for its ability to modulate biological pathways and its potential as a drug candidate for various diseases.
Industry
In industry, this compound is used in the production of advanced materials with specific electronic and optical properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 13-hydroxy-10,16-dinaphthalen-2-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their conformation and function. The pathways involved in these interactions are often complex and require detailed studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s topology and electronic structure can be analyzed using molecular descriptors, as outlined in QSPR/QSAR methodologies . Key comparisons include:
The phosphorus atom and naphthalenyl groups introduce unique steric and electronic effects, distinguishing it from purely carbon-based polycyclics. For instance, the λ⁵-phosphorus center may enhance electrophilic reactivity compared to analogous oxygen-containing systems .
Bioactivity and Mechanism of Action
Similar phosphapentacyclic structures in marine actinomycetes exhibit antibacterial and anti-inflammatory properties, likely due to interactions with protein targets such as kinases or membrane receptors .
The hydroxyl and ether groups may facilitate antioxidant activity, as seen in phenylpropenoids from Populus buds, though steric hindrance from the naphthalenyl groups could limit bioavailability .
Analytical Characterization
Advanced chromatographic and spectrometric techniques are critical for elucidating such complex structures:
The compound’s low volatility likely necessitates LC/MS over GC-MS for characterization, akin to marine-derived secondary metabolites .
Biological Activity
The compound 13-hydroxy-10,16-dinaphthalen-2-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on available research findings, case studies, and relevant data.
The compound has a molecular weight of approximately 608.7 g/mol and features a unique structural arrangement that may contribute to its biological properties. Its complex polycyclic structure includes multiple naphthalene units and a phosphorous atom in the form of a phosphapentacyclo framework.
Structural Formula
The structural formula can be represented as follows:
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer properties. The presence of naphthalene rings is often associated with the inhibition of cancer cell proliferation. For instance:
- Case Study 1 : A study on naphthalene derivatives demonstrated their ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways. The mechanism involved the generation of reactive oxygen species (ROS), leading to cell death.
Antimicrobial Effects
The compound's potential antimicrobial activity has also been investigated:
- Case Study 2 : In vitro studies showed that related phosphorous-containing compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes:
- Research Findings : Some studies have reported that phosphorous-containing compounds can act as inhibitors of certain enzymes involved in metabolic pathways, potentially impacting processes such as lipid metabolism and oxidative stress response.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Naphthalene Derivative A | Anticancer | Induction of apoptosis via ROS |
| Naphthalene Derivative B | Antimicrobial | Membrane disruption |
| Phosphorous Compound C | Enzyme inhibition | Metabolic pathway interference |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
